molecular formula C23H23N3O5S B2390391 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 872695-52-8

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2390391
CAS No.: 872695-52-8
M. Wt: 453.51
InChI Key: QEDKYIZHYVARNI-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines elements that may confer significant biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O2SC_{22}H_{30}N_{6}O_{2}S, with a molecular weight of approximately 442.58 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a dimethoxyphenethyl side chain, which are known to influence biological interactions.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
This compoundHCT-116TBD

Note: TBD denotes values that require further experimental validation.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Compounds similar to this one have been reported to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Pharmacological Studies

In pharmacological evaluations, compounds structurally related to this compound have demonstrated:

  • Antioxidant Properties : The presence of the dioxole ring may contribute to free radical scavenging abilities.
  • Anti-inflammatory Effects : In vitro studies suggest potential inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

In a recent study published in the Egyptian Journal of Chemistry, researchers evaluated a series of benzo[d][1,3]dioxole derivatives for their antibacterial and anticancer properties. The findings indicated that modifications at specific positions on the dioxole ring significantly impacted biological activity.

Case Study Summary

Study Findings
Egyptian Journal of Chemistry (2020)Identified significant cytotoxicity in derivatives against MCF-7 and HCT-116 cell lines.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-28-18-6-3-15(11-20(18)29-2)9-10-24-22(27)13-32-23-8-5-17(25-26-23)16-4-7-19-21(12-16)31-14-30-19/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKYIZHYVARNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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